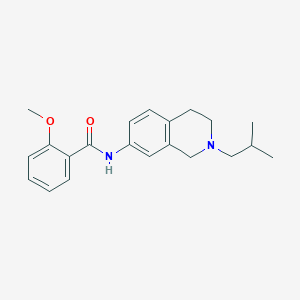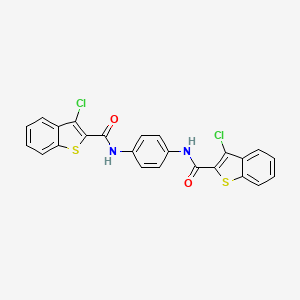![molecular formula C16H16N2O3S B5105087 N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNTB belongs to the class of benzamide derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further research. However, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its potential therapeutic targets. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide. One potential avenue is to further investigate its anti-inflammatory and antioxidant properties in various animal models of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and identify its potential therapeutic targets. Another potential direction is to conduct human clinical trials to evaluate the safety and efficacy of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in various diseases. Finally, more research is needed to optimize the synthesis method of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and improve its purity and yield.
Méthodes De Synthèse
The synthesis of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide involves the condensation of 4-nitrobenzoyl chloride with 4-methylthiophenethylamine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to obtain N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in high yield and purity.
Applications De Recherche Scientifique
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to reduce inflammation in various animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-8-15(9-3-12)22-11-10-17-16(19)13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHMYHSWRZCCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5105006.png)
![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5105015.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)

![4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5105045.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)
![2,4-dichlorobenzaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5105062.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5105063.png)
![1-(2-chlorobenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5105074.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)
![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)